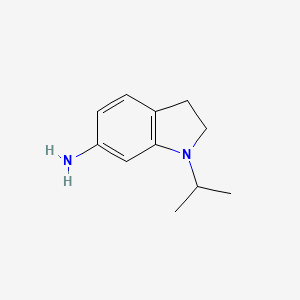

1-Isopropylindolin-6-amine

Description

1-Isopropylindolin-6-amine (CAS: 927684-86-4) is a heterocyclic organic compound with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol. It belongs to the indoline class, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The compound features an isopropyl group at the 1-position and an amine group at the 6-position of the indoline scaffold.

Properties

IUPAC Name |

1-propan-2-yl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-4,7-8H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAQASOEGBLJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653562 | |

| Record name | 1-(Propan-2-yl)-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927684-86-4 | |

| Record name | 1-(Propan-2-yl)-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Isopropylindolin-6-amine typically involves the construction of the indole ring system, which is a significant heterocyclic structure in natural products and drugs . One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development .

Chemical Reactions Analysis

1-Isopropylindolin-6-amine, like other amines, can undergo various chemical reactions, including:

Oxidation: Amines can be oxidized to form nitroso compounds, nitro compounds, or amine oxides.

Reduction: Reduction of nitro compounds can yield amines.

Acylation: Amines react with acid chlorides to form amides. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and acylating agents (e.g., acetyl chloride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropylindolin-6-amine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. These compounds are used in the development of pharmaceuticals, agrochemicals, and other biologically active molecules .

Mechanism of Action

The mechanism of action of 1-Isopropylindolin-6-amine involves its interaction with molecular targets and pathways in biological systems. As an indole derivative, it may interact with receptors and enzymes, modulating their activity and leading to various biological effects . The specific molecular targets and pathways depend on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage at 2–8°C in a dark, inert atmosphere to prevent degradation .

- Safety : Classified under GHS hazard categories with specific warnings (e.g., H315, H319, H335) for skin/eye irritation and respiratory sensitivity .

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-isopropylindolin-6-amine , particularly in their heterocyclic cores or functional group substitutions. Below is a detailed comparison:

N-Isopropyl-1H-indazol-6-amine (CAS: 1152873-01-2)

- Molecular Formula : C₁₀H₁₃N₃

- Molecular Weight : 175.24 g/mol

- Structural Differences : Replaces the indoline core with an indazole system (benzene fused to a pyrazole ring). The substitution pattern (isopropyl and amine groups) is conserved but positioned on a more aromatic and rigid scaffold.

- Implications : Indazole derivatives are often explored for their enhanced metabolic stability and kinase inhibitory activity compared to indolines .

6-(4-Methylpiperazin-1-yl)-1H-indole (CAS: 321745-04-4)

- Molecular Formula : C₁₃H₁₇N₃

- Molecular Weight : 215.30 g/mol

- Structural Differences : Features an indole core (benzene fused to pyrrole) with a 4-methylpiperazine substituent at the 6-position.

- Implications : The piperazine group enhances solubility and is commonly leveraged in drug design for its ability to modulate pharmacokinetic properties (e.g., blood-brain barrier penetration) .

1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine

- Molecular Formula : C₁₃H₁₂N₄

- Molecular Weight : 224.26 g/mol

- Structural Differences : Contains an imidazopyridine core instead of indoline, with a phenyl substituent at the 6-position.

Data Table: Comparative Analysis

Key Research Findings

Bioactivity Trends :

- Indoline derivatives like 1-isopropylindolin-6-amine are often intermediates in synthesizing serotonin receptor modulators due to their amine functionality .

- Indazole analogs (e.g., N-isopropyl-1H-indazol-6-amine ) show higher thermal stability and binding affinity for ATP-binding pockets in kinases compared to indolines .

Synthetic Challenges :

- The discontinued status of 1-isopropylindolin-6-amine (as per ) contrasts with the commercial availability of indole/imidazopyridine analogs, suggesting scalability or stability issues for the former .

Safety Profiles :

- While 1-isopropylindolin-6-amine has explicit GHS warnings, structurally related amines (e.g., 1-cyclopropylpyrrolidin-3-amine ) may exhibit similar hazards, necessitating rigorous handling protocols .

Biological Activity

1-Isopropylindolin-6-amine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

1-Isopropylindolin-6-amine is characterized by its indole structure, which is known for conferring various biological activities. The molecular formula is , and its structure can be represented as follows:

The biological activity of 1-Isopropylindolin-6-amine is primarily attributed to its ability to interact with various molecular targets, including:

- Receptors : It has been shown to bind to specific receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal signaling.

- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Signaling Pathways : It can modulate key signaling pathways, affecting cellular responses and functions.

Biological Activities

1-Isopropylindolin-6-amine exhibits several notable biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Neuroprotective Effects : Research indicates that it may protect neurons from oxidative stress, which is crucial in neurodegenerative diseases.

- Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the anticancer properties of 1-Isopropylindolin-6-amine. The compound was tested on several cancer cell lines, including breast and colon cancer. Results showed a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving the activation of the intrinsic apoptotic pathway.

Case Study 2: Neuroprotection

In a research article from Neuroscience Letters, the neuroprotective effects were evaluated using a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Treatment with 1-Isopropylindolin-6-amine resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.